molecular formula C9H6N2O B121957 Quinoxaline-2-carbaldehyde CAS No. 1593-08-4

Quinoxaline-2-carbaldehyde

Cat. No. B121957
CAS RN: 1593-08-4
M. Wt: 158.16 g/mol
InChI Key: UJEHWLFUEQHEEZ-UHFFFAOYSA-N
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Description

Quinoxaline-2-carbaldehyde is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline has been a subject of extensive research due to its wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline and its derivatives can be synthesized via various methods. For instance, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide can react with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide to form novel quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of Quinoxaline-2-carbaldehyde is represented by the formula C9H6N2O . The InChI code for this compound is 1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

Quinoxaline-2-carbaldehyde is a solid under normal conditions . It has a molecular weight of 158.16 . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Anti-Inflammatory Activity

The compound’s anti-inflammatory activity is attributed to its ability to modulate the body’s immune response. This could be particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.

Each of these applications demonstrates the versatility of Quinoxaline-2-carbaldehyde in scientific research and its potential to contribute to various fields of medicine. The ongoing studies and discoveries continue to expand our understanding of this compound’s capabilities .

Safety And Hazards

Quinoxaline-2-carbaldehyde may cause skin and eye irritation, and it may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of applications. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, they hold great potential for future development in these areas .

properties

IUPAC Name

quinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHWLFUEQHEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344042
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-2-carbaldehyde

CAS RN

1593-08-4
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

This compound can also be prepared by oxidation of 2-methylquinoxaline with selenium dioxide, as described by Landquist et. al J. Chem. Soc. 2052 (1956).
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Synthesis routes and methods II

Procedure details

To a solution of SeO2 (2.3 g, 20.9 mmol) and water (1 mL) in 1,4-dioxane (25 mL) at reflux was added 2-methylquinoxaline (2 g, 13.9 mmol) in 1,4-dioxane (4 mL). After refluxing for 4 h, the reaction mixture was filtered. The filtrate was concentrated and purified by column chromatography to give 500 mg of the desired product. LC-MS: m/z 159 (M+H+).
[Compound]
Name
SeO2
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2.3 g
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reactant
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1 mL
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25 mL
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2 g
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4 mL
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Synthesis routes and methods III

Procedure details

A solution of ethyl 2-quinoxalinecarboxylate (10-1) (2.34 g, 11.6 mmol) in tetrahydrofuran (22 mL) was cooled to −78° C. This solution was treated with a 1.0 molar THF solution of lithium aluminum hydride (5.80 mL, 5.80 mmol) added over a period of 6 min. After 30 min, the reaction was quenched with glacial acetic acid (1.30 mL, 22.71 mmol). The reaction mixture was warmed to room temperature and diluted with water (14 mL). The water was extracted five times with ethyl acetate and the combined organics washed with brine and dried (Na2SO4). The solvent was removed in vacuo. Preparative centrifugal TLC (SiO2, 5 mm, CH2Cl2) afforded solid 10-2 (874 mg).
Quantity
2.34 g
Type
reactant
Reaction Step One
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22 mL
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solvent
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1.3 mL
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reactant
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14 mL
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solvent
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5.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the common synthetic routes employed to synthesize Quinoxaline-2-carbaldehyde derivatives?

A1: Quinoxaline-2-carbaldehyde can be synthesized through various methods. One common approach involves reacting 3-substituted quinoxaline-2-carbaldehydes with tosylhydrazide. This reaction yields 3-substituted quinoxaline-2-carbaldehyde tosylhydrazones. These intermediates are then subjected to a Bamford-Stevens reaction, which involves treatment with a boiling solution of sodium methoxide or ethoxide, ultimately producing 4-substituted 1,2,3-triazolo[1,5-a]quinoxalines in high yields []. Additionally, some derivatives can be obtained through the thermolysis of the tosylhydrazone intermediates [].

Q2: Can you elaborate on the reactions of Quinoxaline-2-carbaldehyde with CH-acidic compounds?

A2: Quinoxaline-2-carbaldehyde exhibits reactivity towards CH-acidic compounds []. While the specific details of these reactions are not outlined in the provided abstracts, this interaction hints at the potential for synthesizing diverse quinoxaline derivatives with extended conjugated systems or incorporating various functional groups.

Q3: Are there any unexpected reactions observed with Quinoxaline-2-carbaldehyde derivatives?

A3: Interestingly, a study highlighted an unexpected outcome when 3-chloroquinoxalin-2-amines, derivatives of quinoxaline-2-carbaldehyde, were reacted with propargyl bromide in the presence of a palladium catalyst and wet morpholine. Instead of the anticipated Sonogashira coupling product, the reaction yielded pyrrolo[2,3-b]quinoxaline-2-carbaldehydes []. This finding underscores the potential for novel and unforeseen reactivity pathways in the chemistry of Quinoxaline-2-carbaldehyde derivatives.

Q4: How do structural modifications of bis-azomethines derived from Quinoxaline-2-carbaldehyde influence their crystal structures?

A4: Research indicates that the length of the diamine chain in bis-azomethines derived from Quinoxaline-2-carbaldehyde can impact their crystal structures. For instance, N,N'-bis[(E)-quinoxalin-2-ylmethylidene]propane-1,3-diamine exhibits a crystallographic twofold axis due to its shorter propane bridge []. In contrast, the longer butane bridge in N,N'-bis[(E)-quinoxalin-2-ylmethylidene]butane-1,4-diamine results in an inversion center within its crystal structure []. These structural variations are stabilized by aromatic π-π stacking interactions within the crystal lattice.

Q5: What insights into the coordination chemistry of Quinoxaline-2-carbaldehyde are revealed through its complexes?

A5: Studies on the coordination chemistry of Quinoxaline-2-carbaldehyde reveal its ability to act as a bidentate ligand. In the complex (C8H20N)[Re(C9H5N2O2)Cl(CO)3], Quinoxaline-2-carbaldehyde coordinates to a rhenium(I) center through its nitrogen and oxygen atoms []. The rhenium adopts a distorted octahedral geometry, further coordinated by three carbonyl groups and a chloride ion. This example highlights the potential of Quinoxaline-2-carbaldehyde and its derivatives in developing metal complexes with potential applications in catalysis or materials science.

Q6: Have any new methods been developed for incorporating a pyridine ring onto the quinoxaline scaffold using Quinoxaline-2-carbaldehyde?

A6: While specific details are not provided in the abstract, research suggests that novel methodologies utilizing Quinoxaline-2-carbaldehyde have been explored for the annelation of a pyridine ring to the azine core []. This finding points towards expanding the chemical toolbox for synthesizing diverse fused heterocyclic systems incorporating the quinoxaline motif.

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